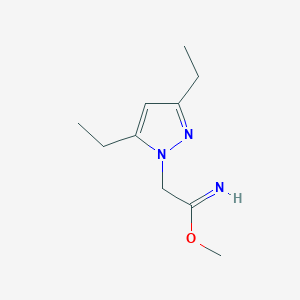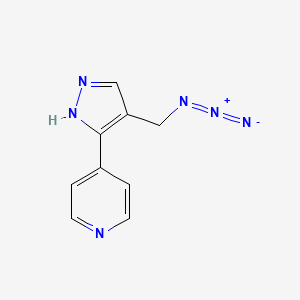![molecular formula C10H12ClN3 B1482312 7-(Chlormethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol CAS No. 2092040-03-2](/img/structure/B1482312.png)
7-(Chlormethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol
Übersicht
Beschreibung
The compound “7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives is a significant area of organic chemistry due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . The synthesis involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis
The molecular structure of “7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” consists of a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
Pyrazole-containing compounds are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” include its molecular formula C11H14ClN3 and molecular weight 223.7 g/mol. Further properties such as color, density, hardness, melting point, and boiling point are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebsmittel
Pyrazolderivate wurden ausgiebig auf ihre Antikrebsaktivität untersucht. Sie können als Kinaseinhibitoren wirken und so die Signalwege von Krebszellen stören. Die Chlormethyl- und Cyclopropylgruppen in der Verbindung können ihre Fähigkeit zur Bindung an bestimmte Kinasen verbessern, was möglicherweise zur Entwicklung neuer zielgerichteter Krebstherapien führt .
Landwirtschaftliche Chemie: Pestizide
In der Landwirtschaft werden Pyrazolderivate verwendet, um Pestizide zu erzeugen, die gegen eine Vielzahl von Schädlingen wirksam sind. Die strukturelle Einzigartigkeit von 7-(Chlormethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol könnte zur Entwicklung neuartiger Pestizide mit verbesserter Spezifität und reduzierten Umweltauswirkungen führen .
Materialwissenschaft: Organische Halbleiter
Die elektronischen Eigenschaften von Pyrazolen machen sie für die Verwendung in organischen Halbleitern geeignet. Diese Verbindung könnte mit ihren spezifischen Substituenten zur Herstellung von halbleitenden Materialien für organische Leuchtdioden (OLEDs) oder organische Photovoltaik (OPVs) verwendet werden .
Bioorganische Chemie: Enzyminhibition
Pyrazolderivate sind dafür bekannt, verschiedene Enzyme zu hemmen, was bei der Behandlung von Krankheiten wie Diabetes und Entzündungen von entscheidender Bedeutung ist. Die betreffende Verbindung könnte auf ihre Enzyminhibitionsfähigkeiten untersucht werden, was möglicherweise zu neuen Behandlungen für Stoffwechselstörungen führt .
Analytische Chemie: Chromatographische Analyse
Die einzigartige Struktur von Pyrazolderivaten kann in chromatographischen Verfahren genutzt werden, um andere Verbindungen zu trennen oder zu identifizieren. This compound könnte als Standard oder Derivatisierungsmittel in analytischen Verfahren dienen .
Grüne Chemie: Wasserbasierte Synthese
Die Synthese von Pyrazolderivaten bewegt sich in Richtung grünerer Methoden, einschließlich wasserbasierter Reaktionen. Diese Verbindung könnte unter Verwendung umweltfreundlicher Verfahren synthetisiert werden, wodurch der ökologische Fußabdruck der chemischen Synthese reduziert wird .
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazole-thiazole carboxamide derivatives, have been found to target succinate dehydrogenase (sdh), an important membrane complex in the tricarboxylic acid cycle . SDH provides energy for the growth of pathogenic bacteria .
Biochemical Pathways
It can be inferred from related compounds that it may affect the tricarboxylic acid cycle by inhibiting the action of succinate dehydrogenase .
Result of Action
Related compounds have shown significant cytotoxic activities against certain cell lines .
Vorteile Und Einschränkungen Für Laborexperimente
7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole has several advantages for laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time. In addition, it has been found to possess a range of biochemical and physiological effects, making it a useful tool for investigating the mechanisms of action of various diseases. However, there are some limitations to using 7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole in laboratory experiments. For example, it is not yet fully understood how 7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole works, and further research is needed to elucidate its mechanism of action. In addition, 7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole is not yet approved for clinical use, and further studies are needed to evaluate its safety and efficacy in humans.
Zukünftige Richtungen
The potential therapeutic applications of 7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole are still being explored. Further studies are needed to investigate its mechanism of action and biochemical and physiological effects. In addition, further research is needed to evaluate its safety and efficacy in humans. Furthermore, 7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole could be used in combination with other compounds to develop more effective therapeutic strategies for various diseases. Finally, 7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole could be used to investigate the mechanisms of action of other compounds and to develop new therapeutic agents.
Safety and Hazards
The safety data sheet for a similar compound, pyrazole, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
7-(chloromethyl)-6-cyclopropyl-1-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-13-4-5-14-10(13)8(6-11)9(12-14)7-2-3-7/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTAVTMNBNMTAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C(=N2)C3CC3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B1482229.png)
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482230.png)
![2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482232.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol](/img/structure/B1482233.png)

![N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1482235.png)
![(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482236.png)






